![molecular formula C24H23FN2O2 B11690628 4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)
4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide
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Overview
Description
4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a fluorobenzamido group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE typically involves the condensation of 4-tert-butylbenzoic acid with 4-fluoroaniline, followed by the formation of the amide bond. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(2-FLUOROPHENYL)BENZAMIDE
- 4-FLUORO-N-(4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- 4-TERT-BUTYL-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Uniqueness
4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the fluorobenzamido moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C24H23FN2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(4-fluorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H23FN2O2/c1-24(2,3)18-8-4-16(5-9-18)22(28)26-20-12-14-21(15-13-20)27-23(29)17-6-10-19(25)11-7-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
OHRBUZNXKOACBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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